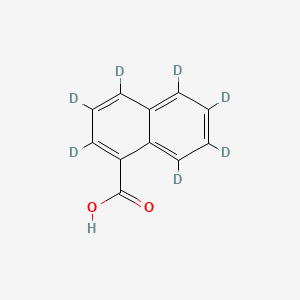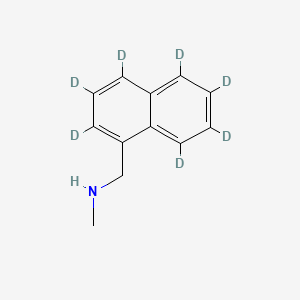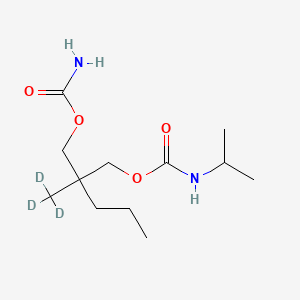
3-Bromopropanoic acid;1-hydroxypyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromopropanoic acid;1-hydroxypyrrolidine-2,5-dione: is a chemical compound with the molecular formula C7H8BrNO4 and a molecular weight of 250.05 g/mol . It is commonly used in proteomics research and can be utilized as a reference substance for drug impurities and reagents . The compound is known for its white to off-white solid form and is hygroscopic, requiring storage under an inert atmosphere at -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Bromopropanoic acid;1-hydroxypyrrolidine-2,5-dione involves the reaction of 3-bromopropionic acid with N-hydroxysuccinimide. One common method includes dissolving 3-bromopropionic acid and N-hydroxysuccinimide in an appropriate solvent such as acetonitrile, followed by stirring the mixture under nitrogen atmosphere and refluxing for several hours .
Industrial Production Methods: Industrial production of 3-bromopropionic acid typically involves the addition of acrylic acid to hydrogen bromide, followed by a series of reactions including esterification and halogenation . The process is designed to be environmentally friendly and economically viable, with minimal waste production .
Chemical Reactions Analysis
Types of Reactions: 3-Bromopropanoic acid;1-hydroxypyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other functional groups such as iodine, fluorine, nitryl, azido, sulfhydryl, cyano, hydroxyl, alkoxy, and sulfonic groups.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Reagents: Common reagents include hydrogen bromide, acrylic acid, and various nucleophiles.
Conditions: Reactions are typically carried out under inert atmospheres, with controlled temperatures ranging from 30°C to 120°C.
Major Products: The major products formed from these reactions include various substituted derivatives of 3-bromopropionic acid, such as esters, amides, and acyl halides .
Scientific Research Applications
Chemistry: 3-Bromopropanoic acid;1-hydroxypyrrolidine-2,5-dione is used as a reagent in organic synthesis, particularly in the preparation of various functionalized compounds .
Biology: In biological research, the compound is utilized for the modification of proteins and peptides, aiding in the study of protein-protein interactions and enzyme mechanisms .
Industry: Industrially, this compound is used in the production of pesticides and other agrochemicals .
Mechanism of Action
The mechanism of action of 3-Bromopropanoic acid;1-hydroxypyrrolidine-2,5-dione involves its ability to act as an alkylating agent. The bromine atom in the compound can be substituted by various nucleophiles, leading to the formation of new covalent bonds. This property makes it useful in the modification of biomolecules, such as proteins and peptides, by introducing new functional groups that can alter their activity and interactions .
Comparison with Similar Compounds
3-Maleimidopropionic Acid N-Hydroxysuccinimide Ester: Used for generating stable maleimide-activated carrier proteins.
3-Bromopropionic Acid: A precursor in the synthesis of 3-Bromopropanoic acid;1-hydroxypyrrolidine-2,5-dione.
Uniqueness: this compound is unique due to its dual functionality, combining the reactivity of 3-bromopropionic acid with the activating properties of N-hydroxysuccinimide. This makes it particularly valuable in proteomics research and the synthesis of complex organic molecules .
Properties
IUPAC Name |
3-bromopropanoic acid;1-hydroxypyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3.C3H5BrO2/c6-3-1-2-4(7)5(3)8;4-2-1-3(5)6/h8H,1-2H2;1-2H2,(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWPMEGXMHVPPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)O.C(CBr)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone](/img/structure/B562239.png)
